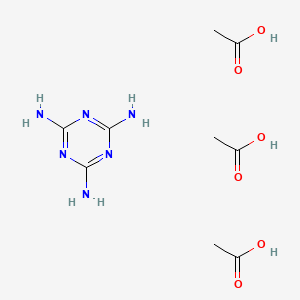
Acetic acid;1,3,5-triazine-2,4,6-triamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid;1,3,5-triazine-2,4,6-triamine is a compound that combines the properties of acetic acid and 1,3,5-triazine-2,4,6-triamine Acetic acid is a simple carboxylic acid with the formula CH₃COOH, known for its use in vinegar and as a chemical reagentIt is widely used in the production of melamine resins and has applications in various industries, including plastics, coatings, and textiles .
準備方法
Synthetic Routes and Reaction Conditions
1,3,5-Triazine-2,4,6-triamine can be synthesized through several methods:
Reaction of cyanuric chloride with ammonia: This method involves the reaction of cyanuric chloride with ammonia in water to produce 1,3,5-triazine-2,4,6-triamine.
Reduction of nitro urea: Nitro urea can be reduced using alkali metals or silver salts to yield 1,3,5-triazine-2,4,6-triamine.
Industrial Production Methods
Industrial production of 1,3,5-triazine-2,4,6-triamine typically involves the reaction of urea with formaldehyde under controlled conditions to produce melamine-formaldehyde resins .
化学反応の分析
1,3,5-Triazine-2,4,6-triamine undergoes various chemical reactions, including:
Nucleophilic substitution: The compound can undergo nucleophilic substitution reactions where the chlorine atoms in cyanuric chloride are replaced by nucleophiles such as amines, alcohols, or thiols.
Condensation reactions: It can react with aldehydes and ketones to form Schiff bases and other condensation products.
Common reagents and conditions used in these reactions include:
Ammonia: Used in the synthesis of 1,3,5-triazine-2,4,6-triamine from cyanuric chloride.
Alkali metals or silver salts: Used in the reduction of nitro urea to produce 1,3,5-triazine-2,4,6-triamine.
Major products formed from these reactions include various substituted triazines and melamine derivatives .
科学的研究の応用
1,3,5-Triazine-2,4,6-triamine has numerous scientific research applications:
作用機序
The mechanism by which 1,3,5-triazine-2,4,6-triamine exerts its effects involves its ability to form hydrogen bonds and undergo nucleophilic substitution reactions. These properties allow it to interact with various molecular targets and pathways, including enzymes and receptors involved in biological processes .
類似化合物との比較
1,3,5-Triazine-2,4,6-triamine can be compared with other similar compounds, such as:
Cyanuric acid: Another derivative of 1,3,5-triazine, known for its use in swimming pool disinfectants.
Hexamethylmelamine: A derivative used clinically for its antitumor properties.
2,4,6-Triamino-1,3,5-triazine: Known for its use in the synthesis of Schiff bases and other condensation products.
The uniqueness of 1,3,5-triazine-2,4,6-triamine lies in its versatility and wide range of applications in various fields, from industrial production to scientific research .
特性
CAS番号 |
189313-02-8 |
|---|---|
分子式 |
C9H18N6O6 |
分子量 |
306.28 g/mol |
IUPAC名 |
acetic acid;1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C3H6N6.3C2H4O2/c4-1-7-2(5)9-3(6)8-1;3*1-2(3)4/h(H6,4,5,6,7,8,9);3*1H3,(H,3,4) |
InChIキー |
OKLGMNOEMHKDNY-UHFFFAOYSA-N |
正規SMILES |
CC(=O)O.CC(=O)O.CC(=O)O.C1(=NC(=NC(=N1)N)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



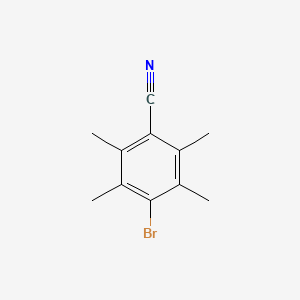
![5-[(Benzyloxy)methyl]-3-[4-(pyridin-4-yl)phenyl]-1,3-oxazolidin-2-one](/img/structure/B14252897.png)
![Benzenemethanamine, N-[[4-(methylthio)phenyl]methylene]-](/img/structure/B14252903.png)
![3-Nitrobicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B14252910.png)
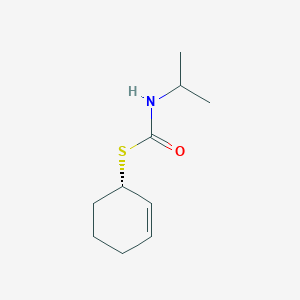
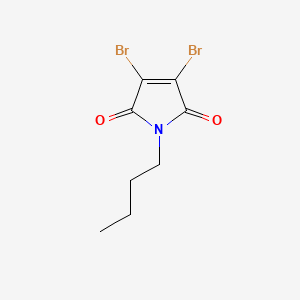
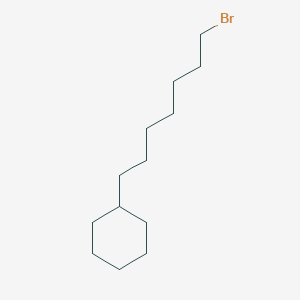
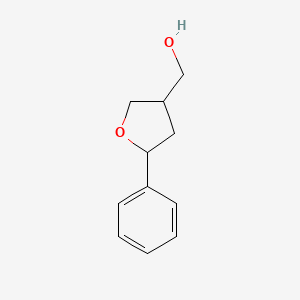
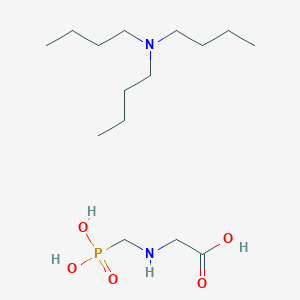
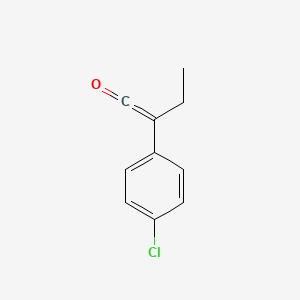
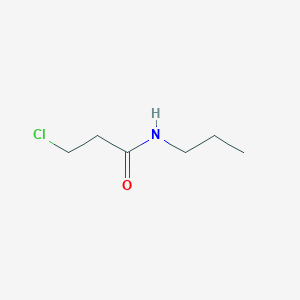
![10-[4-(4-Pentylcyclohexyl)phenoxy]decane-1-thiol](/img/structure/B14252942.png)
![3-[4-(Tetradecylselanyl)phenyl]thiophene](/img/structure/B14252956.png)
